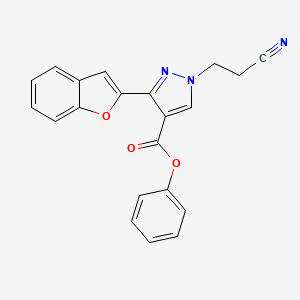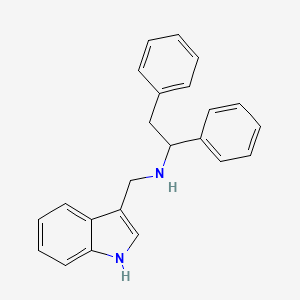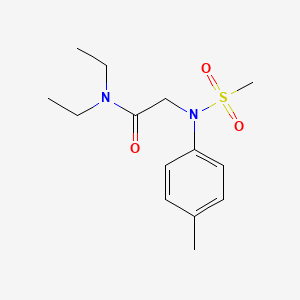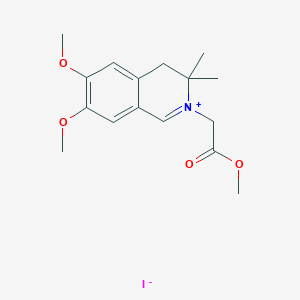
phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, also known as PBF-509, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBF-509 belongs to the class of pyrazole derivatives and has been found to exhibit promising results in various studies.
Wirkmechanismus
The mechanism of action of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, this compound has been found to improve cognitive function and protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards certain enzymes and receptors. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. Additionally, this compound has been found to exhibit neuroprotective properties, and further studies are needed to determine its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, this compound has been found to exhibit anti-inflammatory properties, and future studies could explore its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis.
Synthesemethoden
The synthesis of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves a multi-step process that includes the reaction of 2-cyanoethyl bromide with 1-benzofuran-2-yl hydrazine, followed by the reaction with phenyl pyruvic acid and finally the esterification with 4-bromobenzoic acid. The final product obtained is this compound, which is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In various studies, this compound has demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in different animal models. Additionally, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-11-6-12-24-14-17(21(25)26-16-8-2-1-3-9-16)20(23-24)19-13-15-7-4-5-10-18(15)27-19/h1-5,7-10,13-14H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVMCQOQWDXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)



![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)
